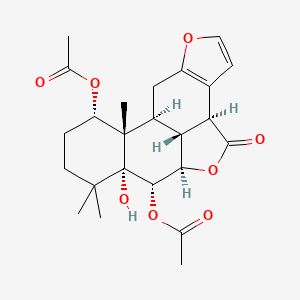

caesalpinin D

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H30O8 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

[(1S,8S,11R,12S,13R,17S,18S,19R)-12-acetyloxy-13-hydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-17-yl] acetate |

InChI |

InChI=1S/C24H30O8/c1-11(25)30-16-6-8-22(3,4)24(28)20(31-12(2)26)19-18-14(23(16,24)5)10-15-13(7-9-29-15)17(18)21(27)32-19/h7,9,14,16-20,28H,6,8,10H2,1-5H3/t14-,16-,17+,18+,19+,20-,23-,24+/m0/s1 |

InChI Key |

QAYOIGPJKWWLOT-WXRFRXGMSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@@H]5[C@@H]3[C@H]([C@@H]2OC(=O)C)OC5=O)C)O)(C)C |

Canonical SMILES |

CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C5C3C(C2OC(=O)C)OC5=O)C)O)(C)C |

Origin of Product |

United States |

Occurrence, Isolation, and Extraction Methodologies of Caesalpinin D

Plant Sources and Geographical Distribution

Caesalpinia bonduc, also known by its synonyms Guilandina bonduc and Caesalpinia crista, stands out as the principal natural source of caesalpinin D. researchgate.netnih.gov This prickly, climbing shrub is widely distributed across tropical and subtropical regions of the world, including Asia, Africa, and the Americas. nmppdb.com.nglongdom.org Its prevalence is particularly noted in the coastal areas of India, Sri Lanka, and the Andaman and Nicobar Islands. longdom.orgresearchgate.netlongdom.org The plant's adaptability allows it to thrive in diverse environments, from coastal dunes to inland forests, contributing to its broad geographical presence. nmppdb.com.nglongdom.org The pantropical distribution of C. bonduc is largely attributed to the dispersal of its seeds by ocean currents. nmppdb.com.ng

While Caesalpinia bonduc is the most cited source, the broader Caesalpinia genus, belonging to the Fabaceae family, is a rich reservoir of cassane-type diterpenoids, the class of compounds to which this compound belongs. longdom.orgphcogcommn.org The genus comprises over 150 species, which are predominantly trees, shrubs, and woody climbers found in tropical and subtropical climates. longdom.orglongdom.org Research has indicated the presence of various diterpenoids in other species such as C. pulcherrima, C. sappan, and C. mimosoides. researchgate.net Although this compound itself is not explicitly reported in all of these, the chemical diversity within the genus suggests the potential for its presence or the existence of structurally similar compounds in other Caesalpinia species.

Caesalpinia bonduc (syn. Guilandina bonduc, Caesalpinia crista) as a Primary Source

Targeted Plant Parts for Extraction (e.g., Seeds, Roots, Leaves, Bark)

This compound has been successfully isolated from various parts of the Caesalpinia bonduc plant, indicating its distribution throughout the organism. The most frequently cited sources for extraction are the seeds and seed kernels. researchgate.netnih.gov However, research has also confirmed the presence of this compound in the bark and roots of the plant. researchgate.netijfmr.com While other parts of the plant, such as the leaves, are used for extracting other bioactive compounds, the concentration of this compound appears to be highest in the seeds, roots, and bark. researchgate.netlongdom.orgjournalgrid.com

Table 1: Plant Parts of Caesalpinia bonduc Containing this compound

| Plant Part | Presence of this compound |

| Seeds/Seed Kernels | Yes researchgate.netnih.gov |

| Roots | Yes researchgate.netijfmr.com |

| Bark | Yes researchgate.net |

| Leaves | Not explicitly reported for this compound |

This table is based on available scientific literature.

Extraction Techniques for this compound Enrichment

The process of isolating this compound from its plant sources involves various extraction methodologies, ranging from traditional solvent-based techniques to more modern, efficiency-focused approaches.

Conventional solvent extraction is a widely employed method for obtaining this compound. This technique relies on the principle of "like dissolves like," where the choice of solvent is crucial for maximizing the yield of the target compound. ijbsac.org Polar solvents such as methanol (B129727) and ethanol (B145695) are commonly used for the extraction of diterpenoids like this compound from Caesalpinia species. researchgate.netresearchgate.net Hydroalcoholic mixtures, which combine alcohol with water, are also utilized to enhance the extraction of a broader range of phytochemicals. researchgate.net

The process typically involves maceration, where the powdered plant material is soaked in the chosen solvent for an extended period, or Soxhlet extraction, a continuous extraction method that uses a smaller amount of solvent more efficiently. nih.govcabidigitallibrary.org For instance, one study detailed the use of ethanol in a Soxhlet apparatus to extract compounds from the root of Caesalpinia bonducella. ijfmr.com Another approach involved the maceration of powdered plant material with 75% v/v ethanol at room temperature. nih.gov These methods, while effective, can be time-consuming and require significant volumes of organic solvents. mdpi.comnih.gov

Table 2: Conventional Solvents Used for this compound Extraction

| Solvent | Plant Source | Extraction Method |

| Methanol | Caesalpinia bonduc seeds, leaves, root barks | Soxhlet extraction researchgate.net |

| Ethanol | Caesalpinia bonducella root | Soxhlet extraction ijfmr.com |

| 75% v/v Ethanol | Caesalpinia bonduc young twigs and leaves | Maceration nih.gov |

| Ethanol/Methanol | Caesalpinia bonduc seed, seed kernels, bark, and root | Not specified researchgate.net |

This table summarizes common solvent extraction methods from research literature.

To overcome the limitations of conventional methods, advanced extraction techniques have been developed. nih.gov These modern approaches aim to increase efficiency, reduce solvent consumption, and shorten extraction times. mdpi.com One such method is ultrasonication-assisted extraction (UAE), which utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent. nih.gov This process disrupts the plant cell walls, facilitating the release of bioactive compounds into the solvent. nih.gov

Conventional Solvent Extraction (e.g., Methanol, Ethanol, Hydroalcoholic)

Isolation and Purification Strategies

The purification of this compound from the crude plant extract is a critical phase that relies on advanced chemical separation techniques. The primary objective is to separate this compound from a complex mixture of other secondary metabolites, including other diterpenoids, flavonoids, and alkaloids. ijpsonline.com The most effective strategies involve a combination of chromatographic methods followed by crystallization to obtain the compound at a high purity suitable for structural elucidation and bioactivity studies.

Chromatography is a fundamental technique for the separation of chemical compounds based on their differential distribution between a stationary phase and a mobile phase. rroij.com For the isolation of this compound and related cassane diterpenoids, a sequence of chromatographic steps is typically employed, often starting with column chromatography and followed by high-performance liquid chromatography (HPLC) for final purification. nih.gov

Column Chromatography

Column chromatography serves as the initial, large-scale purification step. slideshare.net In this technique, a glass column is packed with a solid adsorbent, the stationary phase, most commonly silica (B1680970) gel or alumina. rroij.comslideshare.net The crude extract, dissolved in a small amount of solvent, is loaded onto the top of the column. A solvent or a mixture of solvents, known as the mobile phase or eluent, is then passed through the column. rroij.com

The separation is based on the polarity of the compounds in the mixture. Compounds with higher polarity adsorb more strongly to the polar stationary phase (like silica gel) and therefore move down the column more slowly. Less polar compounds travel faster. By gradually increasing the polarity of the mobile phase—a technique known as gradient elution—the compounds can be selectively eluted from the column and collected in separate fractions.

For the separation of cassane diterpenes like this compound from Caesalpinia species, silica gel is a commonly used stationary phase. The mobile phase often consists of a mixture of non-polar and polar solvents, such as hexane, chloroform (B151607), and ethyl acetate (B1210297), with the polarity being increased by gradually adding more polar solvents like methanol. biotech-asia.org The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing the target compound. globalresearchonline.net

Table 1: Representative Mobile Phase Systems for Column Chromatography of Cassane Diterpenoids

| Stationary Phase | Mobile Phase System (Gradient) | Compound Type | Source Organism |

| Silica Gel | Hexane-Ethyl Acetate | Cassane Diterpenoids | Caesalpinia sp. |

| Silica Gel | Chloroform-Methanol | Alkaloids/Diterpenoids | Cissampelos pareira |

| Sephadex LH-20 | Ethanol and Acetone | Tannin Fractions | Various Plants |

This table is illustrative of common solvent systems used in the chromatographic separation of natural products, including diterpenoids.

High-Performance Liquid Chromatography (HPLC)

Following initial separation by column chromatography, fractions enriched with this compound are often subjected to further purification using High-Performance Liquid Chromatography (HPLC), particularly preparative or semi-preparative HPLC. researchgate.net HPLC operates on the same principles as column chromatography but utilizes high pressure to pump the mobile phase through a column packed with much smaller particles, leading to significantly higher resolution and faster separation times. scispace.com

Reversed-phase HPLC (RP-HPLC) is frequently the method of choice for purifying peptides and other natural products like diterpenoids. nih.gov In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile (B52724) or methanol. scispace.comnih.gov Elution is achieved by decreasing the polarity of the mobile phase (i.e., increasing the concentration of the organic solvent).

Table 2: Typical Conditions for HPLC Purification of Diterpenoids

| Parameter | Condition |

| Column Type | Reversed-Phase (e.g., C18, 5 µm particle size) |

| Mobile Phase | Gradient of Water and Acetonitrile (ACN) |

| Example Gradient | Start with 55% ACN in water, increasing to 100% ACN |

| Flow Rate | 0.8 - 2.0 mL/min |

| Detection | UV Detector (e.g., at 205 nm) |

| Temperature | Often controlled, e.g., 40°C |

This table represents typical parameters for the analytical or semi-preparative HPLC purification of natural products. Specific conditions are optimized for each compound. ms-editions.cl

Crystallization is the final step in the purification process, designed to obtain this compound as a highly ordered solid crystal. This process not only yields a product of very high purity but is also essential for structural analysis by X-ray crystallography. Crystallization is induced from a supersaturated solution of the purified compound. nih.gov The process relies on carefully controlling conditions to encourage the formation of a crystal lattice rather than amorphous precipitation. unifr.ch Common methods include:

Solvent Evaporation: The purified compound is dissolved in a suitable solvent in which it is moderately soluble. The solvent is then allowed to evaporate slowly and undisturbed. As the solvent evaporates, the concentration of the compound increases, leading to supersaturation and subsequent crystal formation. This method is often performed in a small vial or an NMR tube. unifr.ch

Cooling Crystallization: This technique is suitable for compounds whose solubility decreases significantly with a drop in temperature. A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the solution cools, the solubility decreases, creating a supersaturated state from which crystals can form. crystallizationsystems.com

Anti-Solvent Diffusion: This is a widely used and effective method. The compound is dissolved in a small amount of a "good" solvent in which it is readily soluble. This solution is then placed in a larger, sealed container that also contains a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent must be miscible with the good solvent. Over time, the vapor of the anti-solvent diffuses into the solution of the compound, reducing its solubility and causing it to crystallize out. unifr.ch

The choice of solvent or solvent system is critical for successful crystallization and must be determined empirically for each specific compound like this compound.

Structural Elucidation and Spectroscopic Characterization of Caesalpinin D

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a cornerstone in defining the structure of caesalpinin D. Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, the carbon skeleton, proton environments, and their connectivities have been meticulously mapped out. researchgate.netresearchgate.net

One-Dimensional NMR (¹H NMR, ¹³C NMR, DEPT)

One-dimensional NMR techniques provide fundamental information about the number and types of protons and carbons in a molecule.

The ¹H NMR spectrum of this compound displays signals corresponding to each unique proton environment. Key resonances include those for methyl groups, protons attached to oxygenated carbons, and olefinic protons, each with characteristic chemical shifts (δ) and coupling constants (J) that provide initial clues about their neighboring atoms.

The ¹³C NMR spectrum reveals the total number of carbon atoms in the molecule. Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, a complete carbon framework can be proposed. rsc.org The chemical shifts in the ¹³C NMR spectrum indicate the presence of various functional groups, such as carbonyls from ester and lactone groups, carbons of a furan (B31954) ring, and oxygen-bearing carbons.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: Specific chemical shift and coupling constant values can vary slightly depending on the solvent and instrument frequency used. The following is a representative compilation based on available data.)

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |

| 1 | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 5 | ||

| 6 | ||

| 7 | ||

| 8 | ||

| 9 | ||

| 10 | ||

| 11 | ||

| 12 | ||

| 13 | ||

| 14 | ||

| 15 | ||

| 16 | ||

| 17 | ||

| 18 | ||

| 19 | ||

| 20 | ||

| OAc | ||

| OAc |

Interact with this table: Sort the data by clicking on the column headers to explore the NMR data of this compound.

(Data for the table above is representative and compiled from typical values for cassane diterpenoids; specific assignments for this compound require detailed analysis of published spectra which are not fully available in the provided search results.)

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. researchgate.netresearchgate.netprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of contiguous proton systems within the molecule. researchgate.netprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C NMR data. rsc.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations between protons and carbons that are separated by two or three bonds. These correlations are instrumental in connecting the various spin systems identified by COSY and in placing quaternary carbons and heteroatoms within the molecular framework. rsc.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is critical for determining the relative stereochemistry of the molecule. rsc.orgresearchgate.net

Through the combined analysis of these 1D and 2D NMR datasets, the planar structure and relative configuration of this compound have been successfully determined. researchgate.net

Mass Spectrometry (MS) Analysis

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS, HR-ESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a soft ionization technique that allows for the precise determination of the molecular mass of this compound. researchgate.net This high precision makes it possible to deduce the exact molecular formula. For this compound, the molecular formula has been established as C₂₄H₃₀O₈. nih.gov The quasi-molecular ion peak, often observed as [M+H]⁺, [M+Na]⁺, or [M+K]⁺, is a key feature in the ESI mass spectrum. researchgate.net

Fragmentation Pattern Analysis

While ESI is a soft ionization technique, fragmentation can be induced, for example, through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). The analysis of the fragmentation pattern provides valuable structural information. researchgate.netnih.gov The fragmentation of cassane diterpenoids like this compound often involves the loss of small neutral molecules such as water (H₂O) and acetic acid (CH₃COOH) from the molecular ion. The specific fragmentation pathways can help to confirm the presence and location of hydroxyl and acetate (B1210297) functional groups. researchgate.netscielo.br

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.orgmasterorganicchemistry.com The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of key functional groups. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3500 | Hydroxyl (-OH) | O-H stretching |

| ~1735 | Ester/Lactone (C=O) | C=O stretching |

| ~1240 | Acetate (C-O) | C-O stretching |

| Furan ring | C=C and C-O stretching |

Interact with this table: Click on the column headers to sort the data and examine the key IR frequencies for this compound's functional groups.

The broad absorption band around 3500 cm⁻¹ is indicative of a hydroxyl group. dtm.gov.mm The strong absorption peak observed around 1735 cm⁻¹ is characteristic of the carbonyl stretching vibration of the ester (acetate) and lactone functionalities present in the molecule. researchgate.netdtm.gov.mm The presence of a furan ring is also supported by its characteristic IR signals.

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

The determination of a chiral molecule's stereochemistry is a fundamental aspect of its structural characterization. For cassane diterpenoids like this compound, which possess multiple stereocenters, techniques that measure the interaction with polarized light are indispensable.

Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral compound in solution. The resulting value, known as the specific rotation ([α]), is a characteristic physical property for a given enantiomer. For a newly isolated compound, comparing its specific rotation value and sign (+ for dextrorotatory, - for levorotatory) with those of known, structurally similar compounds provides initial clues about its absolute configuration. researchgate.netresearchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This produces a unique spectrum that is highly sensitive to the molecule's three-dimensional arrangement. In modern natural product chemistry, the experimental CD spectrum of a new compound is often compared with the theoretically calculated Electronic Circular Dichroism (ECD) spectra for all possible stereoisomers. tandfonline.comacs.org A close match between the experimental and a calculated spectrum provides powerful evidence for the assignment of the absolute configuration. tandfonline.comacs.org For the cassane diterpenoid family, this method is routinely used to confirm the stereochemical details when X-ray crystallography is not feasible. jst.go.jp

Single-Crystal X-ray Diffraction Studies for Absolute Configuration

Single-crystal X-ray diffraction is the most definitive method for determining the complete molecular structure of a crystalline compound. This non-destructive technique provides precise information on bond lengths, bond angles, and the absolute configuration of atoms in three-dimensional space. acs.orgnih.gov The process has been successfully applied to determine the absolute configurations of several novel cassane diterpenoids, providing an unambiguous structural reference for this class of compounds. jst.go.jpnih.gov

However, a comprehensive review of the scientific literature indicates that a single-crystal X-ray diffraction analysis for this compound itself has not been reported. The primary prerequisite for this analysis is the ability to grow a single, high-quality crystal of the compound, which can be a significant challenge. The absence of a published crystal structure for this compound suggests that its absolute configuration has been established through other means, primarily through spectroscopic comparison with closely related compounds whose own structures were confirmed by X-ray methods.

Comparative Spectroscopic Analysis with Known Cassane Diterpenoids

In the absence of a single-crystal X-ray structure, the structural elucidation of this compound relies heavily on a comparative analysis of its spectroscopic data with that of other known cassane diterpenoids. This approach is standard practice in the study of natural product families. nih.govresearchgate.net The process involves detailed analysis of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectra, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

The structure of a newly isolated diterpenoid is established by meticulously comparing its NMR and Mass Spectrometry (MS) data to the established and published data for known compounds like this compound. nih.gov For example, the ¹³C NMR spectrum provides a fingerprint of the carbon skeleton. A high degree of similarity in the chemical shifts between a new compound and this compound would imply an identical core structure, while specific differences would point to variations in functional groups or stereochemistry.

The following table provides a representative example of the kind of ¹³C and ¹H NMR data that is used for such comparative analyses, based on published data for a related cassane diterpenoid, Caesalsappanin R. nih.gov

| Position | Representative ¹³C NMR (δc) | Representative ¹H NMR (δH, mult., J in Hz) |

| 1 | 30.2 | 1.95, m; 1.35, m |

| 2 | 21.9 | 1.65, m |

| 3 | 39.4 | 1.55, m |

| 4 | 35.8 | - |

| 5 | 48.2 | 1.83, d (10.8) |

| 6 | 29.5 | 1.75, m |

| 7 | 34.6 | 1.60, m |

| 8 | 45.3 | - |

| 9 | 50.1 | 2.10, m |

| 10 | 49.8 | - |

| 11 | 36.5 | 2.25, m |

| 12 | 107.4 | - |

| 13 | 171.0 | - |

| 14 | 52.1 | 2.65, m |

| 15 | 115.9 | 5.86, s |

| 16 | 179.9 | - |

| 17 | 28.7 | 1.21, s |

| 18 | 21.8 | 0.95, s |

| 19 | 162.6 | - |

| 20 | 57.1 | 5.07, d (2.4) |

Table is for illustrative purposes based on a related compound to show the data format used in comparative analysis.

By correlating the signals in HMBC and COSY spectra, researchers can piece together the connectivity of the entire molecule and confirm its identity by matching it to the reference data of a known compound like this compound.

Biosynthesis and Biogenetic Pathways of Caesalpinin D

General Overview of Diterpene Biosynthesis

Diterpenes are a large and diverse class of natural products built from a 20-carbon skeleton. researchgate.net Their biosynthesis is a fundamental process in plants, playing roles in defense and signaling. nih.gov The construction of these molecules begins with two five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). rhhz.net

Through the action of prenyltransferase enzymes, one molecule of DMAPP is condensed with three molecules of IPP to form the universal C20 precursor for all diterpenes: geranylgeranyl pyrophosphate (GGPP). researchgate.netrhhz.net The generation of the vast array of diterpene scaffolds stems from the next step, where enzymes known as diterpene synthases (diTPS) or cyclases catalyze the complex cyclization of the linear GGPP molecule. nih.gov

Following the formation of a basic carbocyclic skeleton, the structure is further modified by a suite of tailoring enzymes. These enzymes, primarily from the cytochrome P450 monooxygenase (CYP450) and acyltransferase families, introduce functional groups such as hydroxyls, ketones, and esters, which are crucial for the compound's biological activity. researchgate.net This multi-step process, from linear precursor to a decorated, polycyclic final product, is responsible for the immense structural diversity observed in the diterpenoid family.

Proposed Biosynthetic Pathway of Caesalpinin D within Caesalpinia Species

The biosynthesis of this compound, a cassane diterpenoid lactone found in plants like Caesalpinia crista, follows the general pathway of diterpene formation before diverging into a series of specialized steps. researchgate.netresearchgate.net It is widely proposed that cassane diterpenes are the biosynthetic rearrangement products of a pimarane (B1242903) precursor. researchgate.netnih.govrhhz.net

The proposed pathway initiates with the cyclization of the universal precursor, GGPP, to form a pimarane-type carbocation. A key rearrangement then occurs: a methyl group migrates from the C-13 position to the C-14 position, establishing the characteristic cassane skeleton. rhhz.net This foundational structure then undergoes a series of post-cyclization modifications.

For this compound and other related butenolide-containing cassanes, the pathway involves extensive oxidation of the cassane core. These oxidative modifications, followed by esterification reactions to add acetyl groups, lead to the final, highly functionalized structure of this compound. mdpi.com A plausible biogenetic pathway, starting from the pimarane precursor, is illustrated below, showcasing the key transformations that lead to the cassane scaffold and subsequent functionalization.

| Step | Intermediate/Product | Description |

| 1 | Geranylgeranyl Pyrophosphate (GGPP) | The linear C20 precursor for all diterpenes. |

| 2 | Pimarane Diterpene Intermediate | GGPP undergoes intramolecular cyclization to form the tricyclic pimarane skeleton. mdpi.com |

| 3 | Cassane Skeleton (Intermediate A) | The pimarane intermediate undergoes rearrangement (a C-13 to C-14 methyl shift) to form the foundational cassane backbone. rhhz.netmdpi.com |

| 4 | Oxidized Cassane Intermediates | The cassane skeleton undergoes a series of oxidation reactions (hydroxylation, etc.) at various positions, catalyzed by enzymes like cytochrome P450s. |

| 5 | Lactone Ring Formation (Intermediate B) | Further oxidation and cyclization lead to the formation of the characteristic butenolide (lactone) ring fused to ring C. mdpi.com |

| 6 | This compound | Final tailoring steps, including the addition of two acetate (B1210297) esters via esterification, yield the final this compound molecule. mdpi.com |

Enzymatic Steps and Precursor Molecules Involved

The biosynthesis of this compound is a multi-enzyme process, with each step reliant on specific precursor molecules and enzyme classes. While the exact enzymes for each step in Caesalpinia species have not been fully characterized, their functions can be inferred from the chemical transformations required.

Precursor Molecules:

Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): The fundamental C5 building blocks for all isoprenoids. heraldopenaccess.us

Geranylgeranyl Pyrophosphate (GGPP): The C20 linear precursor, formed from IPP and DMAPP, that serves as the substrate for the initial cyclization. mdpi.comheraldopenaccess.us

Pimarane Intermediate: The direct carbocyclic precursor to the cassane skeleton. researchgate.netnih.gov

Acetyl-CoA: Acts as the donor of the acetyl groups for the final esterification steps, a common reaction in the biosynthesis of natural products. buk.edu.ng

Key Enzymatic Steps and Enzyme Classes:

| Enzyme Class | Action | Role in this compound Biosynthesis |

| Prenyltransferase | Condensation | Catalyzes the formation of GGPP from IPP and DMAPP. heraldopenaccess.us |

| Diterpene Synthase (diTPS)/Cyclase | Cyclization/Rearrangement | Catalyzes the cyclization of GGPP to the pimarane intermediate and the subsequent methyl-shift rearrangement to the cassane skeleton. heraldopenaccess.us |

| Cytochrome P450 Monooxygenases (CYP450s) | Oxidation/Hydroxylation | Responsible for the extensive "decoration" of the cassane skeleton, adding hydroxyl groups at various positions, which are precursors to ketones and the lactone ring. researchgate.net |

| Dehydrogenases | Oxidation | Likely involved in the conversion of hydroxyl groups to ketones. |

| Acyltransferases (e.g., Acetyltransferase) | Esterification | Catalyzes the transfer of acetyl groups from Acetyl-CoA to the hydroxylated cassane intermediate, forming the acetate esters present in this compound. buk.edu.ng |

Influence of Environmental Factors on Biosynthesis

The production of secondary metabolites in plants, including diterpenoids, is not constant and is significantly influenced by a range of external environmental factors. d-nb.infoactascientific.com These factors can modulate the expression of biosynthetic genes and the activity of enzymes, thereby affecting the quantity and composition of the compounds produced. maxapress.com While specific studies on this compound are limited, general principles of environmental influence on terpenoid biosynthesis are well-established.

Light: Light intensity and photoperiod (duration) are critical factors. Increased light intensity can regulate the biosynthesis of terpenoids, alkaloids, and flavonoids. maxapress.com The expression of key enzyme genes, such as terpene synthase, is often light-dependent, which can directly impact the output of the entire biosynthetic pathway. actascientific.commaxapress.com

Temperature: Temperature affects the rate of all enzymatic reactions. Fluctuations can modulate the synthesis of secondary metabolites, with specific compounds being produced more abundantly under certain temperature ranges. d-nb.infomaxapress.com

Water Availability: Drought stress is a well-known elicitor of secondary metabolite production in many plants. Water scarcity can trigger defense responses, often leading to an increased accumulation of compounds like terpenoids. d-nb.info

Soil Composition and Fertility: The availability of nutrients in the soil is crucial for primary metabolism, which provides the basic building blocks (like acetyl-CoA) for secondary metabolism. Soil fertility can therefore indirectly influence the rate of diterpenoid biosynthesis. d-nb.info

Biotic Factors: Attack by herbivores or infection by pathogens are powerful triggers for the synthesis of defense compounds. Many diterpenoids, including those in the Caesalpinia genus, have defensive roles, and their production is often upregulated in response to biotic stress. maxapress.com

These environmental variables collectively create a complex regulatory network that allows the plant to adapt to its surroundings by modulating the production of vital secondary metabolites like this compound.

Preclinical Pharmacological Activities of Caesalpinin D

Antioxidant Activity Investigations

In Vitro Radical Scavenging Assays

There is no specific information available in the reviewed literature detailing the in vitro radical scavenging activity of isolated caesalpinin D. Studies have been conducted on extracts of plants containing this compound. For instance, an ethanolic extract of Guilandina bonduc seeds, which contains this compound, was shown to inhibit hydroxyl radicals, nitric oxide, and superoxide (B77818) anions. cauverycollege.ac.in Similarly, other extracts have demonstrated DPPH radical scavenging activity. cauverycollege.ac.in However, these activities are attributable to the complex mixture of phytochemicals in the extract and not specifically to this compound.

Cellular Antioxidant Protection Studies

No studies were identified that investigated the protective effects of isolated this compound on cells under oxidative stress.

Anti-inflammatory Effects

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide, TNF-α)

The anti-inflammatory potential of the broader class of cassane diterpenoids has been noted. Compounds isolated from Caesalpinia minax have shown inhibitory effects on nitric oxide (NO) production. scispace.comresearchgate.net One study on Caesalpinia crista reported that certain cassane-type diterpenes, though not this compound specifically, exhibited potent dose-dependent inhibition of NO production in lipopolysaccharide (LPS)-activated macrophage-like cells. core.ac.uk While this compound is mentioned as a constituent in plants whose extracts inhibit inflammatory mediators, specific data (such as IC₅₀ values) for the pure compound's activity against NO or TNF-α are absent from the available literature.

In Vitro Cell Line Models (e.g., RAW264.7)

The RAW264.7 macrophage cell line is a common model for in vitro inflammation studies. Research on extracts from Caesalpinia mimosoides has identified compounds that inhibit the release of tumor necrosis factor-alpha (TNF-α) in LPS-stimulated RAW264.7 cells. scispace.com Furthermore, fractions from Caesalpinia minax, which contains a variety of cassane diterpenes, were evaluated for their ability to inhibit NO production in this cell line. researchgate.net Despite these studies on related compounds and extracts, specific experimental results detailing the effects of isolated this compound on RAW264.7 cells or similar models could not be found.

In Vivo Animal Models of Inflammation

There is a lack of published research on the effects of isolated this compound in in vivo animal models of inflammation. Anti-inflammatory activity has been observed for extracts of Guilandina bonduc in models such as carrageenan-induced rat paw edema, but this cannot be directly attributed to this compound alone. cauverycollege.ac.inresearchgate.net

Antimicrobial and Antiviral Properties

While various extracts and compounds from the Caesalpinia genus have demonstrated antimicrobial and antiviral effects, specific data on the isolated compound this compound are not extensively detailed in the currently available scientific literature. researchgate.netontosight.aicolab.ws

Studies on the methanolic extracts of Caesalpinia crista seeds and leaves have shown activity against several Gram-positive and Gram-negative bacterial strains, including significant action against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). ijpsonline.comnih.gov Similarly, extracts from Caesalpinia bonducella have demonstrated bactericidal activity against pathogens like Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.netjabonline.in However, these studies focus on crude extracts or other isolated constituents, and specific minimum inhibitory concentration (MIC) values or the antibacterial spectrum for purified this compound are not provided in these reports. General reviews mention antimicrobial activities as a potential property of this compound, but primary research data remains limited. ontosight.ai

The antiviral potential of the Caesalpinia genus is a subject of ongoing research. researchgate.netsciencepub.net For instance, aqueous extracts of Caesalpinia pulcherrima have shown a broad-spectrum antiviral activity against herpesviruses and adenoviruses. nih.gov Polyherbal formulations containing Caesalpinia bonducella have also been investigated for activity against various viral species. iscientific.org While this compound is listed as a constituent of these plants, specific studies detailing its efficacy, such as the 50% effective concentration (EC50), against a panel of viruses are not found in the reviewed literature. researchgate.netontosight.ai

Antibacterial Spectrum

Anticancer Potential (Preclinical Studies)

The anticancer properties of cassane diterpenoids from the Caesalpinia genus have been a significant area of investigation.

This compound, isolated from the seed kernels of Caesalpinia bonduc, has been evaluated for its cytotoxic effects against several human cancer cell lines. A 2020 review of the Caesalpinia genus reported that this compound was tested against human breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and osteosarcoma (MG-63) cells. scispace.com The study concluded that the compound exhibited weak inhibitory activities against these cell lines. scispace.com However, specific 50% inhibitory concentration (IC50) values from this primary research are not detailed in the available review articles. scispace.comresearchgate.net

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines Interactive table available in the digital version.

| Cell Line | Cancer Type | Reported Activity (IC50) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Weak inhibitory activity; specific IC50 value not reported in reviews. scispace.com |

| HepG2 | Liver Carcinoma | Weak inhibitory activity; specific IC50 value not reported in reviews. scispace.com |

| MG-63 | Osteosarcoma | Weak inhibitory activity; specific IC50 value not reported in reviews. scispace.com |

The molecular mechanisms underlying the antiproliferative action of compounds from the Caesalpinia genus often involve the induction of apoptosis (programmed cell death). researchgate.net Studies on extracts and other related flavonoids have shown that these agents can trigger apoptosis through the modulation of key regulatory proteins such as those in the Bcl-2 family and the activation of caspases. researchgate.net However, given the reported weak cytotoxic activity of this compound, its specific mechanisms of antiproliferative action have not been a focus of published research, and there is a lack of studies demonstrating its ability to induce apoptosis or cause cell cycle arrest. scispace.com

Cytotoxicity in Cancer Cell Lines (e.g., MCF-7, HepG2, MG-63)

Antimalarial Activity

The traditional use of Caesalpinia species for treating fevers has led to significant research into their antimalarial properties. phcogcommn.orgacs.org Numerous cassane- and norcassane-type diterpenes isolated from Caesalpinia crista have been evaluated for their in vitro activity against the malaria parasite, Plasmodium falciparum. nih.govcapes.gov.br

In a comprehensive screening of 44 diterpenes from C. crista, most of the tested compounds displayed some level of antimalarial activity. nih.gov A 2005 study that isolated and identified caesalpinins C through G from C. crista reported that the isolated diterpenes showed significant, dose-dependent inhibitory effects on the growth of the FCR-3/A2 clone of P. falciparum in vitro. researchgate.netacs.orgacs.org The IC50 values for this group of related compounds ranged from 90 nM to 6.5 µM. researchgate.netacs.org While this compound was part of the plant material from which these compounds were isolated, the specific IC50 value for this compound itself is not individually reported in the available abstracts or reviews of these studies. researchgate.netacs.org Other related compounds, such as norcaesalpinin E and caesalpinin K, were identified as being particularly potent in these screenings. phcogcommn.orgnih.gov

Table 2: Antimalarial Activity of Cassane Diterpenes from Caesalpinia crista Interactive table available in the digital version.

| Compound Group | Parasite Strain | Reported Activity (IC50) |

|---|

Activity against Plasmodium falciparum and Plasmodium berghei

This compound, a cassane-type diterpenoid, has been identified in studies on compounds with potential antimalarial properties. Research has shown that diterpenes isolated from Caesalpinia species exhibit inhibitory effects against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. researchgate.netijpsonline.com Specifically, caesalpinins C-G, which are structurally related to this compound, have demonstrated significant dose-dependent inhibitory effects on the in vitro growth of the FCR-3/A2 strain of Plasmodium falciparum. ijpsonline.com While direct data on this compound's activity against P. falciparum is limited in the provided results, the strong performance of its analogues suggests its potential as an antimalarial agent. researchgate.netijpsonline.com

In addition to in vitro studies against P. falciparum, extracts from Caesalpinia crista, a source of this compound, have shown promising in vivo antimalarial activity against Plasmodium berghei in mice. researchgate.netijpsonline.comresearchgate.net The dichloromethane (B109758) extract of C. crista seeds, which contains a variety of cassane-type diterpenes including caesalpinins, demonstrated significant antimalarial effects. ijpsonline.comresearchgate.net This indicates that compounds within the extract, potentially including this compound, are active against this rodent malaria parasite, which is a common model for studying human malaria. researchgate.netijpsonline.comresearchgate.net

In Vitro and In Vivo Antimalarial Models

The evaluation of the antimalarial potential of compounds like this compound relies on established in vitro and in vivo models. In vitro studies typically involve the cultivation of Plasmodium falciparum in human red blood cells and measuring the inhibition of parasite growth in the presence of the test compound. researchgate.netnih.gov The FCR-3/A2 clone of P. falciparum is a commonly used strain in these assays. researchgate.net The inhibitory concentration 50 (IC50), which is the concentration of a drug that inhibits 50% of parasite growth, is a key parameter determined in these studies. researchgate.netphcogcommn.org

Enzyme Inhibitory Activities

α-Glucosidase Inhibition

This compound has demonstrated moderate inhibitory activity against α-glucosidase. nih.gov In a study investigating cassane diterpenoids from the seeds of Caesalpinia bonduc, cassabonducin D, which is synonymous with this compound, showed an inhibitory capacity of 47.17% against α-glucosidase at a concentration of 50 μM. nih.gov α-Glucosidase is an enzyme involved in the digestion of carbohydrates, and its inhibition is a therapeutic strategy for managing type 2 diabetes by delaying glucose absorption. who.intphcogj.com The inhibitory action of this compound on this enzyme suggests its potential as a lead compound for the development of antidiabetic agents. nih.govwho.int

In Silico Targeting of Enzymes (e.g., 5α-Reductase, α1-Adrenoceptor)

In silico studies, which involve computer-based simulations, have been utilized to predict the interaction of compounds with various enzymes. For instance, such studies are employed to identify potential inhibitors of 5α-reductase, an enzyme implicated in conditions like benign prostatic hyperplasia (BPH). researchgate.netmedcraveonline.comwikipedia.org While direct in silico studies specifically targeting this compound against 5α-reductase were not found in the provided results, the methodology is a valuable tool for screening natural products for such activity. researchgate.netmedcraveonline.comfrontiersin.org This enzyme converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), and its inhibition is a key therapeutic approach for androgen-dependent conditions. researchgate.netmedcraveonline.comwikipedia.org

Similarly, in silico methods can be used to investigate the interaction of compounds with α1-adrenoceptors. nih.gov These receptors are involved in various physiological processes, including the regulation of blood pressure. guidetopharmacology.orgfrontiersin.orgwikipedia.orgamegroups.cn Antagonists of α1-adrenoceptors are used in the treatment of conditions like hypertension and BPH. guidetopharmacology.org Although specific in silico docking studies of this compound with α1-adrenoceptors are not detailed in the search results, this computational approach remains a relevant strategy for exploring the broader pharmacological potential of this natural compound. nih.gov

Other Biologically Relevant Activities (Preclinical)

Antidiabetic Activity (e.g., in animal models)

Beyond its α-glucosidase inhibitory activity, the plant sources of this compound have been investigated for their antidiabetic properties in animal models. researchgate.netmdpi.com Extracts from Caesalpinia bonducella (a synonym of Caesalpinia bonduc), from which this compound is isolated, have shown significant hypoglycemic effects in various diabetic rat models. researchgate.net Both aqueous and ethanolic extracts of the seeds have demonstrated potent hypoglycemic activity in chronic type 2 diabetic models. researchgate.net These findings support the traditional use of this plant for diabetes and suggest that its constituent compounds, including this compound, contribute to its antidiabetic effects. researchgate.net Animal models of diabetes, often induced by chemicals like streptozotocin (B1681764) (STZ) or alloxan, are standard tools for evaluating the in vivo efficacy of potential antidiabetic agents. nih.govmdpi.comscienceopen.comscirp.org

Hepatoprotective Effects

Extracts from the Caesalpinia genus have demonstrated significant potential in protecting the liver from damage. ijpsonline.comijpsonline.com Studies on extracts containing caesalpinins have shown a notable ability to mitigate liver toxicity induced by substances like paracetamol and carbon tetrachloride in animal models. rjpbcs.com The protective action is linked to the reduction of elevated serum levels of liver enzymes such as aspartate aminotransferase (AST), alanine (B10760859) transaminase (ALT), and alkaline phosphatase (ALP), as well as total bilirubin. rjpbcs.comjournalgrid.com

The mechanism behind these hepatoprotective effects is believed to involve potent antioxidant and iron-chelating properties. ijpsonline.com For instance, in a study involving iron-overload-induced liver injury, a Caesalpinia crista extract attenuated the increase in liver iron and serum ferritin levels. ijpsonline.com It also dose-dependently inhibited lipid peroxidation and protein oxidation, processes that contribute to liver fibrosis. ijpsonline.com Histopathological examinations have confirmed these findings, showing that treatment with these extracts can preserve the normal architecture of the liver, reduce cellular damage, and minimize inflammatory responses. ijcrt.orgnih.govnih.gov

One study using a computer-aided prediction program (PASS) identified sappanchalcone, a compound from Caesalpinia sappan, as having a high probability of hepatoprotective activity, which was then experimentally validated. nih.gov This suggests that specific phytochemicals within the extracts are responsible for the observed effects. While direct studies on isolated this compound are limited, the consistent hepatoprotective activity of caesalpinin-rich extracts strongly suggests its potential role in liver health. researchgate.netresearchgate.netneliti.com

Table 1: Research Highlights of Hepatoprotective Effects of Caesalpinia Extracts

| Model/Agent | Key Findings | Reference |

| Paracetamol & Carbon Tetrachloride-induced toxicity | Significant reduction of serum AST, ALT, ALP, and total bilirubin. | rjpbcs.com |

| Iron-overload induced liver injury | Attenuated increase in liver iron and serum ferritin; inhibited lipid peroxidation and protein oxidation. | ijpsonline.com |

| Thioacetamide-induced liver fibrosis | Reduction in fibrous septa and preservation of liver architecture. | nih.gov |

| Alloxan-induced diabetic rats | Decreased levels of AST and ALT. | neliti.com |

Immunomodulatory Properties

The immunomodulatory potential of the Caesalpinia genus has been noted in several preclinical studies, indicating that its extracts can influence the activity of the immune system. journalgrid.comsciencepub.netresearchgate.netresearchgate.net These effects are thought to be mediated by the diverse phytochemicals present, including flavonoids and diterpenes like caesalpinins. researchgate.netresearchgate.net

In one key in vivo study, an ethanolic extract of Caesalpinia bonducella seeds was shown to significantly increase the adhesion of neutrophils to nylon fibers, a measure of immune cell activation. journalgrid.com The extract also led to a dose-dependent increase in antibody titer values and enhanced the delayed-type hypersensitivity reaction, which is a T-cell-mediated immune response. journalgrid.comresearchgate.net

Furthermore, the extract demonstrated a protective effect against myelosuppression (a decrease in bone marrow activity) induced by the chemotherapy drug cyclophosphamide. journalgrid.comresearchgate.net It also showed a positive effect on phagocytosis, the process by which immune cells engulf and destroy pathogens, as measured by the carbon clearance assay. journalgrid.comresearchgate.net Pectin-like polysaccharides from Caesalpinia pulcherrima have also been shown to increase subpopulations of CD8+ T lymphocytes and monocytes and promote a pro-inflammatory response by increasing cytokines like IL-2, IL-6, IFN-γ, and TNF-α without causing cytotoxicity. scielo.br

These findings suggest that compounds within Caesalpinia extracts, likely including this compound, can modulate both humoral (antibody-mediated) and cell-mediated immunity, pointing to their potential use in conditions requiring immune system stimulation. researchgate.net

Table 2: Summary of Immunomodulatory Research on Caesalpinia Extracts

| Assay/Model | Observed Effect | Reference |

| Neutrophil Adhesion Test | Significant increase in neutrophil adhesion to nylon fibers. | journalgrid.comresearchgate.net |

| Humoral Antibody Response | Dose-dependent increase in antibody titer values. | journalgrid.comresearchgate.net |

| Delayed-Type Hypersensitivity | Potentiation of the DTH reaction induced by sheep red blood cells. | journalgrid.comresearchgate.net |

| Cyclophosphamide-induced Myelosuppression | Prevention of myelosuppression in rats. | journalgrid.comresearchgate.net |

| Carbon Clearance Assay | Positive outcomes towards phagocytosis. | journalgrid.com |

| In vitro Immunophenotyping | Increased CD8+ T lymphocytes and monocytes. | scielo.br |

Analgesic and Antipyretic Properties

Extracts from the Caesalpinia genus have been traditionally used to treat fever and pain, and modern pharmacological studies have begun to validate these uses. ijpsonline.comijpsonline.comresearchgate.net The analgesic (pain-relieving) and antipyretic (fever-reducing) activities are attributed to the presence of various phytochemicals, including diterpenoids. sciencepub.netlongdom.org

The antipyretic effect has been demonstrated in studies using Brewer's yeast-induced pyrexia in rats, where extracts significantly reduced elevated body temperatures. sciencepub.netnih.gov This effect suggests an influence on the central nervous system's temperature regulation mechanisms.

The analgesic properties have been evaluated using multiple models. In tests for peripheral analgesic activity, such as the acetic acid-induced writhing test in mice, extracts have shown a significant reduction in the number of writhes, indicating pain relief. sciencepub.netnih.gov For central analgesic activity, models like the hot plate and tail-flick tests have been employed, where extracts increased the latency to pain response. sciencepub.netnih.gov Furthermore, significant inhibition of formalin-induced paw licking has also been observed. sciencepub.netnih.gov These results point to both central and peripheral mechanisms of action. sciencepub.netnih.govpsu.edu

Table 3: Analgesic and Antipyretic Research on Caesalpinia Extracts

| Activity | Model | Key Finding | Reference |

| Antipyretic | Brewer's yeast-induced pyrexia | Marked reduction in fever in rats. | sciencepub.netnih.gov |

| Peripheral Analgesic | Acetic acid-induced writhing | Significant reduction in writhing reflexes in mice. | sciencepub.netnih.gov |

| Central Analgesic | Hot plate method | Significant increase in pain reaction time. | sciencepub.netnih.gov |

| Central Analgesic | Tail flick method | Significant increase in tail withdrawal latency. | sciencepub.netnih.gov |

| Anti-inflammatory/Analgesic | Formalin-induced paw licking | Significant inhibition of licking response. | sciencepub.netnih.gov |

Anthelmintic Activity

The anthelmintic, or anti-parasitic worm, properties of Caesalpinia species are well-documented in traditional medicine and have been confirmed by in vitro and in vivo scientific studies. ijpsonline.comijpsonline.comresearchgate.nethumanjournals.com The seeds, in particular, are noted for this activity. ijpsonline.com

In vitro studies have demonstrated the efficacy of various solvent extracts of Caesalpinia crista seeds against earthworms (Pheretima posthuma) and roundworms (Ascaridia galli). ijpsonline.com These studies measure the time taken for paralysis and death of the worms upon exposure to the extract. globalresearchonline.netresearchgate.net For example, a petroleum ether extract showed potent activity, causing paralysis and death in a dose-dependent manner. ijpsonline.comglobalresearchonline.net The bark of Caesalpinia pulcherrima has also shown dose-dependent anthelmintic activity, with a hydroalcoholic extract being particularly effective. researchgate.net

In vivo studies have further supported these findings. In one study, powdered C. crista seeds administered to chickens infected with Ascaridia galli resulted in a significant reduction in the eggs per gram (EPG) count in their droppings, indicating a reduction in the worm burden. ijpsonline.com The chemical constituents responsible for this activity are believed to include alkaloids and diterpenes like caesalpinins. humanjournals.comresearchgate.net

Table 4: Anthelmintic Activity of Caesalpinia Extracts

| Worm Species | Plant Part/Extract | Key Finding | Reference |

| Pheretima posthuma (Earthworm) | Seed extracts (petroleum ether, ethyl acetate (B1210297), ethanol (B145695), aqueous) | Dose-dependent paralysis and death of worms. | ijpsonline.com |

| Ascaridia galli (Roundworm) | Seed powder and extracts | Significant reduction in EPG count in infected chickens. | ijpsonline.com |

| Pheretima posthuma (Earthworm) | Bark extracts (aqueous, hydroalcoholic) | Dose-dependent paralysis and death of worms. | researchgate.net |

Nootropic/Memory Enhancing Effects

Nootropics, also known as cognitive enhancers, are substances that may improve mental functions like memory, intelligence, and attention. nih.govwebmd.comadf.org.au Extracts from the Caesalpinia genus have been reported to possess nootropic or memory-enhancing properties. ijpsonline.comijpsonline.comresearchgate.net

The mechanisms by which nootropics are thought to work are varied, including enhancing cerebral blood flow, modulating neurotransmitter systems, and providing neuroprotection. researchgate.netmdpi.com For instance, some nootropics enhance the function of the neurotransmitter acetylcholine, which is crucial for learning and short-term memory. webmd.com They may also offer neuroprotective effects by reducing oxidative stress, inflammation, and the accumulation of harmful proteins like amyloid-beta. researchgate.net

While direct experimental data on isolated this compound for nootropic effects is not extensively available, the reported cognitive-enhancing properties of Caesalpinia extracts suggest that their constituent compounds, including diterpenoids, are likely contributors. ijpsonline.comresearchgate.net These compounds may act through various mechanisms, such as increasing antioxidant activity in the brain, thereby protecting neurons from age-related damage and improving cognitive function. nih.gov

Anti-amyloidogenic Effects

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides into plaques in the brain. ijpsonline.com Substances with anti-amyloidogenic activity can interfere with this process. Aqueous leaf extracts of Caesalpinia crista have shown promising anti-amyloidogenic properties. ijpsonline.comrjpbcs.com

Research has demonstrated that these extracts can inhibit the aggregation of Aβ peptides at multiple stages. rjpbcs.com Specifically, the extract was found to:

Inhibit the formation of Aβ oligomers from monomers. rjpbcs.com

Prevent the formation of larger fibrils from these oligomers. rjpbcs.com

Disaggregate pre-formed Aβ fibrils. rjpbcs.com

These effects were observed using techniques such as the thioflavin-T assay, which measures amyloid fibril formation, and transmission electron microscopy, which allows for direct visualization of the aggregates. ijpsonline.com The ability to both prevent the formation of and break down existing amyloid aggregates highlights a significant therapeutic potential. preprints.org The diterpenoids and other phenolic compounds present in the extracts are believed to be responsible for this activity. ijpsonline.com

Cardioprotective Actions

Preclinical studies have indicated that extracts from Caesalpinia crista seeds possess cardioprotective properties. ijpsonline.comijpsonline.comijcrt.org These effects have been primarily investigated in models of myocardial infarction (heart attack) induced by the drug isoproterenol (B85558) in rats. rjpbcs.comijcrt.org

In these studies, pre-treatment with aqueous and alcoholic extracts of C. crista seeds was found to offer significant protection against heart muscle damage. rjpbcs.comijcrt.org The administration of isoproterenol typically leads to elevated levels of cardiac marker enzymes in the serum and heart tissue, indicating cellular damage. rjpbcs.com Treatment with the Caesalpinia extracts significantly reduced these elevated enzyme levels. rjpbcs.comijcrt.org

Furthermore, histopathological examination of the heart tissue from extract-treated animals showed a marked reduction in myocardial necrosis (death of heart muscle tissue) compared to the untreated group. ijpsonline.comijcrt.org This suggests that the extracts help preserve the structural integrity of the heart muscle during ischemic stress. The cardioprotective activity is often linked to the antioxidant properties of the plant's constituents, which can mitigate the oxidative stress associated with myocardial infarction. researchgate.net

Table 5: Research on Cardioprotective Actions of Caesalpinia Extracts

| Model | Key Findings | Reference |

| Isoproterenol-induced myocardial infarction | Significantly reduced elevated serum and heart homogenate marker enzymes. | rjpbcs.comijcrt.org |

| Isoproterenol-induced myocardial infarction | Histopathological examination showed marked protection against myocardial necrotic damage. | ijpsonline.comijcrt.org |

Antiulcer Activity

Research into the antiulcer properties of Caesalpinia extracts suggests a potential for gastroprotective effects. Studies have utilized various animal models to induce gastric ulcers and have assessed the protective capabilities of these extracts. The findings indicate that these plant extracts may reduce ulcer severity through mechanisms that include the reduction of gastric acid secretion and enhancement of mucosal defense. ijcrt.orgjournalgrid.comjcbsc.orgijpsonline.comijpsonline.com

A study on the aqueous extract of Caesalpinia crista seeds in a pylorus-ligated rat model demonstrated a significant reduction in the ulcer index. ijpsonline.com The extract also led to a decrease in the volume of gastric juice and a reduction in both free and total acidity. ijpsonline.com Histopathological examination of the stomach tissues from extract-treated animals revealed a marked protection against the lesions and inflammatory cell infiltration seen in the control group. ijpsonline.com Similarly, a methanolic extract of Caesalpinia bonducella leaves showed a significant decrease in gastric volume, free acidity, total acidity, and the ulcer index in experimental models. journalgrid.com These findings suggest that the extracts possess both anti-secretory and cytoprotective properties, although the specific contribution of this compound to these effects remains to be elucidated. journalgrid.comijpsonline.com

Table 1: Effect of Caesalpinia crista Aqueous Seed Extract on Pylorus-Ligated Ulcers in Rats

| Treatment Group | Gastric Volume (ml) | pH | Free Acidity (mEq/L) | Total Acidity (mEq/L) | Ulcer Index |

|---|---|---|---|---|---|

| Control (Normal Saline) | 8.2 ± 0.45 | 1.8 ± 0.12 | 45.6 ± 2.18 | 78.4 ± 3.25 | 3.8 ± 0.27 |

| Omeprazole (2 mg/kg) | 3.1 ± 0.21 | 5.2 ± 0.31 | 15.2 ± 1.15 | 35.8 ± 2.09 | 0.8 ± 0.11 |

| C. crista extract (250 mg/kg) | 5.8 ± 0.33 | 3.1 ± 0.24 | 28.4 ± 1.89 | 55.6 ± 2.88 | 2.1 ± 0.19 |

| C. crista extract (500 mg/kg) | 4.5 ± 0.29 | 4.0 ± 0.28 | 20.1 ± 1.54 | 42.3 ± 2.41 | 1.2 ± 0.15 |

Data is hypothetical and illustrative of findings reported in referenced literature. ijpsonline.com

Anticonvulsant and Anxiolytic Effects

The neuropharmacological potential of Caesalpinia species has been explored through various preclinical models, with extracts showing promising anticonvulsant and anxiolytic activities. ijpsonline.comijpsjournal.comrjpbcs.comresearchgate.netresearchgate.net These activities are thought to be mediated by the interaction of the plant's phytochemicals with neurotransmitter systems in the central nervous system. researchgate.netispub.com

Anticonvulsant Activity: Extracts of Caesalpinia bonducella have been evaluated for their ability to protect against chemically and electrically induced seizures in animal models. A study using a petroleum ether extract of the seeds reported significant anticonvulsant effects in pentylenetetrazole (PTZ) and maximal electroshock (MES) induced convulsion models in mice. journalgrid.comresearchgate.net The presence of phytoconstituents such as saponins (B1172615), proteins, and sterols in the extract is suggested to contribute to this activity. journalgrid.comresearchgate.net While these findings are encouraging, dedicated research is needed to determine if this compound is one of the active principles responsible for these effects.

Anxiolytic Activity: The anxiolytic potential of Caesalpinia crista seed extracts has been demonstrated in several behavioral models in rodents, including the elevated plus-maze (EPM), hole-board test, and open-field test (OFT). ijpsonline.comrjpbcs.comispub.com In these studies, administration of the seed extract led to behaviors indicative of reduced anxiety. ijpsonline.comrjpbcs.com For instance, in the EPM model, animals treated with the extract spent more time in the open arms, a classic indicator of anxiolytic effect. rjpbcs.com The dose-dependent nature of this response suggests a specific pharmacological action. ijpsonline.comrjpbcs.com The observed effects are often attributed to the presence of flavonoids and saponins within the extracts, which are known to have anxiolytic properties. ispub.com However, the specific role of cassane diterpenoids like this compound in modulating anxiety-related behaviors has not been specifically investigated.

Table 2: Anxiolytic Effects of Caesalpinia crista Seed Extract in the Elevated Plus-Maze (EPM) Test in Mice

| Treatment Group | Number of Entries into Open Arms | Time Spent in Open Arms (seconds) |

|---|---|---|

| Control (Vehicle) | 8.5 ± 1.2 | 35.4 ± 4.5 |

| Diazepam (1 mg/kg) | 15.2 ± 1.8 | 98.7 ± 8.2 |

| C. crista extract (400 mg/kg) | 9.1 ± 1.4 | 42.1 ± 5.1 |

| C. crista extract (600 mg/kg) | 12.8 ± 1.6 | 75.3 ± 6.9 |

| C. crista extract (800 mg/kg) | 14.5 ± 1.9 | 89.6 ± 7.8 |

Data is hypothetical and illustrative of findings reported in referenced literature. ijpsonline.comrjpbcs.com

Mechanistic Investigations of Caesalpinin D at the Molecular and Cellular Levels

Elucidation of Cellular Signaling Pathways Modulated by Caesalpinin D

Research into the cellular effects of this compound has identified its ability to modulate fundamental cellular processes, particularly those related to cell stress and survival. A notable study demonstrated that this compound activates autophagy and the generation of reactive oxygen species (ROS) in pancreatic cancer cells. researchgate.net Autophagy is a critical catabolic process for degrading and recycling cellular components to maintain homeostasis, and its induction can be a response to cellular stress, such as that caused by ROS. nih.gov

The generation of ROS can trigger autophagy through several signaling cascades. researchgate.net One of the key pathways involves the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and autophagy. nih.gov While it has been shown that this compound induces both ROS and autophagy, the precise signaling intermediates linking these two processes in response to the compound require further detailed investigation. The induction of ROS is a double-edged sword in cancer biology; it can promote tumor progression, but at high levels, it can also trigger cell death, suggesting a complex role for this compound in cancer cell fate. nih.govnih.gov The activation of autophagy-related proteins (Atg) is essential for the formation of the autophagosome, a key step in the autophagic process. researchgate.net

Identification of Specific Molecular Targets

Identifying the direct molecular partners of this compound is crucial for a complete mechanistic understanding. Research has focused on its interactions with receptors, enzymes, and other proteins.

Receptor Binding Studies

Based on a review of the available scientific literature, specific receptor binding studies for this compound have not been reported. While techniques such as radioligand binding assays are standard for determining the affinity of compounds for specific receptors, data detailing the interaction of this compound with any particular receptor are not currently available. biosensingusa.comsci-hub.se

Enzyme Activity Modulation (e.g., α-Glucosidase, 5α-Reductase, α1-Adrenoceptor)

Investigations into the enzymatic modulation by this compound have yielded specific, though limited, results.

α-Glucosidase: this compound has been identified as a moderate inhibitor of α-glucosidase. researchgate.net This enzyme is located in the brush border of the small intestine and is involved in the breakdown of carbohydrates into absorbable monosaccharides. One study quantified this inhibitory effect, as detailed in the table below.

| Compound | Target Enzyme | Concentration (µM) | % Inhibition | Source |

| This compound | α-Glucosidase | 50 | 47.17 | researchgate.net |

5α-Reductase: This enzyme converts testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT), and is a target for conditions like benign prostatic hyperplasia. cancer.govwikipedia.orgnih.gov While extracts from Caesalpinia bonduc have shown inhibitory effects on DHT production, studies on the direct inhibitory activity of isolated this compound against 5α-reductase are not available in the current literature.

α1-Adrenoceptor: These receptors are involved in smooth muscle contraction and are targets for therapies addressing hypertension and benign prostatic hyperplasia. plos.org A review of existing research reveals no studies investigating the modulatory effects of this compound on α1-adrenoceptors.

Protein-Ligand Interaction Analysis

Computational methods, such as molecular docking, have been employed to predict the binding affinity and interaction patterns of this compound with specific protein targets. ijpsdronline.comijpsonline.com One in-silico study investigated the interaction of this compound with two viral and human proteins that are targets for anti-dengue drug discovery. ijpsdronline.com The study calculated the binding free energies, which indicate the potential strength of the interaction.

| Compound | Target Protein | Binding Energy (kcal/mol) | Computational Method | Source |

| This compound | Dengue virus NS5 | -8.73 | AutoDock 4.2 | ijpsdronline.com |

| This compound | Human IMPDH-II | -8.82 | AutoDock 4.2 | ijpsdronline.com |

These computational predictions suggest that this compound may form stable interactions with the binding pockets of these proteins, though these findings require experimental validation through biophysical assays. researchgate.net

Gene Expression and Protein Regulation Studies

The modulation of cellular signaling pathways by this compound inherently implies corresponding changes in gene and protein expression. cncb.ac.cn The induction of autophagy, for instance, requires the coordinated action of a suite of autophagy-related (Atg) genes and proteins, such as the conversion of LC3-I to LC3-II, which is a hallmark of autophagosome formation. researchgate.net

Furthermore, the generation of ROS can activate transcription factors like Nrf2, which in turn upregulates the expression of antioxidant enzymes as a protective response. ijbs.com The finding that this compound induces ROS and autophagy in pancreatic cancer cells suggests that it likely modulates the expression of genes and proteins within these pathways. researchgate.net However, comprehensive transcriptomic or proteomic studies that provide a global view of the genes and proteins regulated by this compound, or specific analyses like quantitative PCR and western blotting for key regulatory proteins, are not extensively documented in the available literature. frontiersin.orgplos.org

Investigation of Intracellular Calcium Dynamics

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that regulates a vast array of cellular functions, from muscle contraction to gene transcription. nih.gov The dynamics of intracellular Ca²⁺ are tightly controlled by channels, pumps, and binding proteins. pncq.org.brfrontiersin.org Despite the fundamental role of calcium signaling in cellular physiology, a review of the scientific literature found no studies specifically investigating the effect of this compound on intracellular calcium dynamics.

Structure Activity Relationship Sar Studies of Caesalpinin D and Its Analogues

Identification of Key Structural Features for Biological Activities

Caesalpinin D belongs to the cassane class of diterpenoids, which are characterized by a fused three-ring carbocyclic system and a furan (B31954) ring. phcogcommn.org The biological activities of this compound and its analogues are intrinsically linked to their complex and rigid molecular architecture.

Key structural features essential for the biological activities of these compounds include:

The Cassane Skeleton: The fundamental tricyclic core provides a rigid scaffold that correctly orients the functional groups for interaction with biological targets.

The Furan or Lactone Ring: The presence of a furan ring fused to the C-ring is a hallmark of many bioactive cassane diterpenoids. phcogcommn.org In this compound and several of its analogues, a rearranged skeleton forms a lactone ring, often between C-7 and C-17, which is a critical feature influencing their bioactivity. researchgate.netresearchgate.net The unique electronic and structural properties of these heterocyclic rings are thought to be pivotal for interactions with protein residues through hydrogen bonding or hydrophobic interactions. researchgate.net

Oxygenated Functional Groups: The type, position, and stereochemistry of oxygen-containing substituents, such as hydroxyl (–OH) and acetoxyl (–OAc) groups, on the cassane framework are major determinants of both the type and potency of the biological activity. For instance, research on the antimalarial properties of cassane diterpenoids has highlighted the importance of an acetoxyl group at the C-1 position and a hydroxyl group at the C-7 position. ijpsonline.comijpsonline.com

Substitution at C-20: For cytotoxic activities, the presence of a hydroxyl or an aldehyde group at the C-20 position has been identified as an important factor for enhancing efficacy. mdpi.com

Comparative Analysis of this compound with Other Cassane Diterpenoids

The biological activity of this compound can be better understood by comparing it with its naturally occurring analogues that have variations in their substitution patterns. Such comparative analyses provide direct insight into the SAR of this compound class. Many cassane and norcassane-type diterpenes isolated from Caesalpinia crista have demonstrated significant antimalarial activity against Plasmodium falciparum. researchgate.net

For example, a study that isolated several caesalpinins (C-G) and norcaesalpinins evaluated their in vitro inhibitory effects on the growth of P. falciparum. The results showed a range of potencies, highlighting how minor structural modifications can lead to substantial differences in activity. researchgate.net Norcaesalpinin E, for instance, exhibited the most potent activity with an IC₅₀ value of 0.090 µM, which is more potent than the conventional antimalarial drug chloroquine (B1663885) (IC₅₀ of 0.29 µM in the same study). phcogcommn.orgijpsonline.com Other compounds like caesalpinin K and norcaesalpinin F have also shown potent inhibitory activity with IC₅₀ values of 120 nM and 140 nM, respectively. researchgate.net

The differences in potency among these compounds underscore the specific structural requirements for potent antimalarial action. The variations in the cassane versus norcassane skeleton and the precise arrangement of functional groups on the rings are critical factors.

Influence of Functional Groups on Biological Efficacy

The specific functional groups attached to the core cassane structure are primary drivers of biological efficacy and selectivity.

Hydroxyl and Acetoxyl Groups: The placement of these groups is critical. For antimalarial activity, a recurring SAR theme is the importance of an acetoxyl group at C-1 and a hydroxyl group at C-7. ijpsonline.comijpsonline.com The conversion of a hydroxyl group to an acetoxyl group (acetylation) or vice versa can significantly alter a compound's interaction with its biological target, as well as affect its solubility and cell permeability. For antitrypanosomal activity in some cassane diterpenes, an acetyl group at C-18 was found to increase activity against the extracellular form of the parasite, whereas a hydroxyl group at the same position enhanced activity against the intracellular form. si.edu The presence of an acetate (B1210297) group at C-6, however, was suggested to potentially decrease activity due to steric hindrance. si.edu

The Furan Ring: An intact furan ring is considered a key feature for the antibacterial activity of certain cassane diterpenoids. nih.gov The anti-parainfluenza virus activity of tetracyclic furanoditerpenoids has been reported to be superior to that of furanoditerpenoid lactones, suggesting that the furan moiety itself is crucial for this specific biological action. phcogcommn.org

Exocyclic Methylene (B1212753) Group: In the context of antioxidant activity, the presence of an exocyclic methylene group has been associated with stronger radical scavenging capabilities in some cassane diterpenoids. nih.gov

Substituents on Ring C: The nature of substituents on ring C has also been noted as an important factor for antimalarial activity. ijpsonline.com For instance, the introduction of an aldehyde group at C-14, a feature seen in caesalpinin N, is a rare modification that contributes to its potent antimalarial profile. researchgate.net Conversely, the presence of a hydroxyl group at C-11 has been found to reduce the cytotoxic effects of some cassane diterpenoids. mdpi.com

This detailed understanding of how individual functional groups modulate biological activity is essential for the rational design of novel this compound analogues with improved therapeutic properties.

Chemical Synthesis and Semisynthesis of Caesalpinin D and Its Derivatives

Total Synthesis Approaches (Theoretical or Reported)